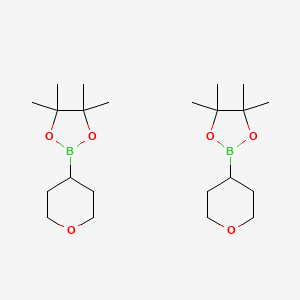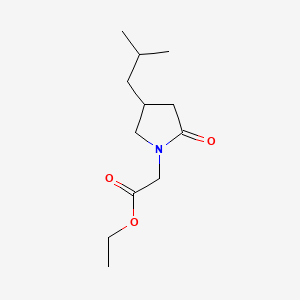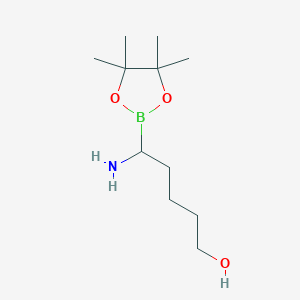
Deacetylnimbinene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylnimbinene is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its insecticidal and antifeedant properties, making it a compound of interest in both agricultural and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of sulfonyl hydrazone-mediated etherification followed by radical cyclization . This strategy employs a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of this compound and its analogues.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of limonoids from neem seeds or leaves. The extracted compounds are then subjected to chemical modifications to yield this compound. Ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry is often used for the profiling and purification of limonoids .
Analyse Des Réactions Chimiques
Types of Reactions
Deacetylnimbinene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
Deacetylnimbinene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other limonoids and triterpenoids.
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research has shown its potential in anti-inflammatory and anticancer therapies.
Industry: It is used in the formulation of biopesticides and natural insect repellents
Mécanisme D'action
Deacetylnimbinene exerts its effects primarily through its interaction with insect growth regulators and antifeedant pathways. It inhibits the life cycle of insects by interfering with their hormonal balance, thereby preventing them from feeding and reproducing. The molecular targets include various enzymes and receptors involved in insect growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nimbolide: Another limonoid with similar insecticidal properties.
Deacetylnimbin: A closely related compound with similar biological activities.
Salannin: Known for its antifeedant properties.
Azadirachtin: A well-known neem-derived compound with potent insecticidal properties.
Uniqueness
Deacetylnimbinene is unique in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for synthetic and industrial applications .
Propriétés
Formule moléculaire |
C26H32O6 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
methyl 2-[(1S,2R,3S,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate |
InChI |
InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3/t16-,17-,18-,21-,23-,24-,25+,26-/m1/s1 |
Clé InChI |
KUCNSNKUGFEHJF-LITAZIQHSA-N |
SMILES isomérique |
CC1=CCC(=O)[C@]2([C@H]1[C@H]([C@@H]3[C@]([C@@H]2CC(=O)OC)(C4=C([C@@H](C[C@H]4O3)C5=COC=C5)C)C)O)C |
SMILES canonique |
CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)


![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
